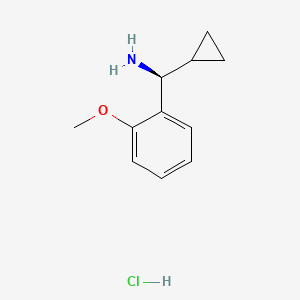![molecular formula C11H5Cl2F3N2 B1505304 4,6-Dichlor-2-[3-(Trifluormethyl)phenyl]pyrimidin CAS No. 83217-10-1](/img/structure/B1505304.png)
4,6-Dichlor-2-[3-(Trifluormethyl)phenyl]pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection .
Synthesis Analysis
The synthesis of this compound involves the use of POCl3, which is added dropwise to an ice-cold stirred solution of hydrazone . The reaction mixture is then heated at 80 °C for 4 hours .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is C5HCl2F3N2 . The InChI Key is QFWVAJQVYBRTCL-UHFFFAOYSA-N . The SMILES string is FC(F)(F)C1=NC(Cl)=CC(Cl)=N1 .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
The melting point of this compound is 108-110 °C, and the predicted boiling point is 333.9±42.0 °C . The predicted density is 1.475±0.06 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivitäten
Pyrimidine, einschließlich 4,6-Dichlor-2-[3-(Trifluormethyl)phenyl]pyrimidin, wurden nachgewiesen, dass sie eine Reihe pharmakologischer Wirkungen, einschließlich anti-inflammatorischer Aktivitäten, aufweisen . Sie hemmen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine .
NF-κB- und AP-1-Inhibitoren
Durch die Synthese in Lösungsphase und Hochdurchsatz-Evaluierung wurden mehrere neue 2-Chlor-4-(Trifluormethyl)pyrimidin-5-N-(3′,5′-Bis(trifluormethyl)phenyl)carboxamide als NF-κB- und AP-1-Inhibitoren erkannt . Diese Derivate wurden gefunden, um sowohl IL-2- als auch IL-8-Spiegel zu hemmen .
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch this compound gehört, werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische und veterinärmedizinische Anwendungen
Mehrere TFMP-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die die TFMP-Gruppe enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Synthese von N-substituierten Azacalixpyrimidinen
4,6-Dichlorpyrimidin wurde bei der Synthese von N-substituierten Azacalixpyrimidinen verwendet . Diese Verbindung diente als Ausgangsreagenz für die Synthese dieser Pyrimidine .
Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung
4,6-Dichlorpyrimidin wurde als Ausgangsreagenz für die Synthese von disubstituierten Pyrimidinen durch Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung verwendet .
Biarylpyrimidin-Synthese
Diese Verbindung wurde auch bei einer Biarylpyrimidin-Synthese unter Verwendung von Biaryl-Kreuzkupplung eingesetzt .
Wirkmechanismus
Target of Action
The primary targets of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine are currently unknown
Mode of Action
It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine These factors could include pH, temperature, and the presence of other molecules in the environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOZCSKDRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702321 | |
| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83217-10-1 | |
| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)



